molecular formula C22H14F3N3O2 B2376182 (2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327170-91-1

(2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2376182
CAS No.: 1327170-91-1
M. Wt: 409.368
InChI Key: QABMKCPWFLUTAB-MEFGMAGPSA-N
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Description

(2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a pyridine ring and a trifluoromethyl group in its structure suggests that it may exhibit unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the imino group: This step may involve the condensation of an amine with an aldehyde or ketone.

    Attachment of the pyridine ring: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

    Incorporation of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(pyridin-2-yl)-2-{[4-(methyl)phenyl]imino}-2H-chromene-3-carboxamide
  • (2Z)-N-(pyridin-2-yl)-2-{[4-(fluoro)phenyl]imino}-2H-chromene-3-carboxamide
  • (2Z)-N-(pyridin-2-yl)-2-{[4-(chloro)phenyl]imino}-2H-chromene-3-carboxamide

Uniqueness

The presence of the trifluoromethyl group in (2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties.

Properties

IUPAC Name

N-pyridin-2-yl-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3N3O2/c23-22(24,25)15-8-10-16(11-9-15)27-21-17(13-14-5-1-2-6-18(14)30-21)20(29)28-19-7-3-4-12-26-19/h1-13H,(H,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABMKCPWFLUTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)C(F)(F)F)O2)C(=O)NC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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